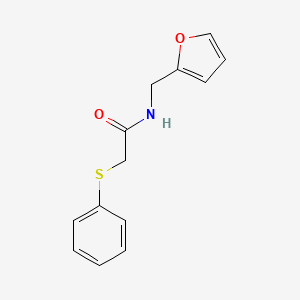
3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide, also known as CDEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 342.83 g/mol. In
Applications De Recherche Scientifique
3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been found to exhibit potent analgesic and anti-inflammatory properties. In neuroscience, 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been studied for its potential as a novel antidepressant and anxiolytic agent. In cancer research, 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been found to exhibit potent antitumor activity against various cancer cell lines.
Mécanisme D'action
The mechanism of action of 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the serotonin and dopamine systems. 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been found to act as a potent inhibitor of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide may increase the levels of these neurotransmitters in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been found to exhibit various biochemical and physiological effects, including analgesic, anti-inflammatory, antidepressant, anxiolytic, and antitumor activity. In animal studies, 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been found to reduce pain and inflammation, improve mood and anxiety-related behaviors, and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide for lab experiments is its potent and selective pharmacological effects. 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been found to exhibit high potency and selectivity for its target enzymes and receptors, making it a valuable tool for studying the underlying mechanisms of various diseases. However, one of the limitations of 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide research, including the development of novel analogs with improved pharmacological properties, the study of its potential therapeutic effects in various disease models, and the investigation of its mechanisms of action at the molecular level. Additionally, further studies are needed to fully understand the safety and toxicity profile of 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide, which may impact its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide involves the reaction of 4-methylacetanilide with 3-chloro-4,5-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-4-22-16-11-13(10-15(19)17(16)23-5-2)18(21)20-14-8-6-12(3)7-9-14/h6-11H,4-5H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYHCBVHMWXQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)C)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5715587.png)

![N-(2-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5715594.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5715602.png)


![methyl {[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715655.png)
![2-(4-ethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5715662.png)
![1-[3-(4-tert-butylphenyl)acryloyl]piperidine](/img/structure/B5715666.png)
![2,5-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5715678.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5715689.png)

![N-benzyl-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B5715697.png)